Grepafloxacin hydrochloride

Descripción general

Descripción

Grepafloxacina hidrocloruro es un antibiótico fluoroquinolónico que se usaba para tratar diversas infecciones bacterianas. Es conocido por su amplio espectro de actividad contra bacterias grampositivas y gramnegativas. debido a su potencial para prolongar el intervalo QT en el electrocardiograma, lo que lleva a eventos adversos cardiovasculares, fue retirado del mercado .

Métodos De Preparación

La síntesis de grepafloxacina hidrocloruro implica varios pasos:

Conversión de Ácido Carboxílico: El ácido carboxílico se convierte en su derivado de dimetiloxazolina mediante la reacción con aminometilpropanol.

Sililación: La diisopropilamida de litio (LDA) elimina un protón de la posición 8 y el anión se trata con yoduro de trimetilsililo para formar un intermedio sililado.

Metilación: Una segunda ronda de LDA genera un carbanión que reacciona con yoduro de metilo para formar un derivado 5-metilo.

Desililación e Hidrólisis: El fluoruro de cesio rompe el enlace carbono-silicio y el ácido acuoso hidroliza la oxazolina para obtener el ácido libre.

Formación de Quinolona: El intermedio se convierte en la quinolona mediante la elongación de la cadena utilizando un reactivo de Grignard de bromoacetato de etilo.

Pasos Finales: El producto se trata con 2-metilpiperazina y se saponifica para producir grepafloxacina.

Análisis De Reacciones Químicas

Grepafloxacina hidrocloruro experimenta diversas reacciones químicas:

Oxidación: Puede oxidarse para formar metabolitos oxidativos.

Reducción: Las reacciones de reducción son menos comunes pero pueden ocurrir en condiciones específicas.

Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente en el anillo de piperazina.

Reactivos y Condiciones Comunes: Reactivos como LDA, yoduro de trimetilsililo y fluoruro de cesio se utilizan comúnmente en su síntesis. Las condiciones a menudo implican temperaturas controladas y solventes específicos.

Productos Mayores: Los productos principales incluyen el fármaco original y sus conjugados de glucurónido y sulfato

Aplicaciones Científicas De Investigación

Pharmacological Properties

Grepafloxacin functions by inhibiting bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and repair. This mechanism of action contributes to its broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria. The drug is rapidly absorbed following oral administration, with an approximate bioavailability of 70% and about 50% protein binding in the bloodstream .

Key Pharmacological Features

| Feature | Details |

|---|---|

| Drug Type | Small molecule drug |

| Mechanism of Action | Inhibits DNA gyrase and topoisomerase IV |

| Bioavailability | ~70% |

| Protein Binding | ~50% |

| Withdrawal Status | Withdrawn in the US due to QTc prolongation |

Therapeutic Applications

Grepafloxacin was indicated for the treatment of several bacterial infections, particularly those caused by specific pathogens. Below are the primary therapeutic applications:

- Acute Bacterial Exacerbations of Chronic Bronchitis : Effective against Haemophilus influenzae, Streptococcus pneumoniae, and Moraxella catarrhalis.

- Community-Acquired Pneumonia : Targeted treatment for infections caused by the same pathogens as above, along with Mycoplasma pneumoniae.

- Uncomplicated Gonorrhea : Administered as a single dose for treating Neisseria gonorrhoeae infections in males and females .

Case Studies

Several studies have documented the efficacy of grepafloxacin in treating specific infections:

- Study on Gonorrhea Treatment : A clinical trial involving 400 mg of grepafloxacin demonstrated high cure rates for uncomplicated gonorrhea without significant adverse events reported .

- Bronchitis Exacerbation Study : Patients with acute bacterial exacerbations showed improvement after receiving grepafloxacin, highlighting its effectiveness against respiratory pathogens .

Safety Profile and Adverse Effects

Despite its antibacterial efficacy, grepafloxacin has been associated with significant safety concerns leading to its withdrawal. Notably, it has been linked to QTc interval prolongation, which poses a risk for serious cardiovascular events. Other reported adverse effects include gastrointestinal disturbances and skin reactions .

Summary of Adverse Effects

| Adverse Effect | Description |

|---|---|

| QTc Prolongation | Risk of serious cardiovascular events |

| Gastrointestinal Issues | Nausea, diarrhea, abdominal pain |

| Dermatological Reactions | Rash, itching, photosensitivity |

Mecanismo De Acción

Grepafloxacina hidrocloruro ejerce su actividad antibacteriana inhibiendo la topoisomerasa II bacteriana (girasa del ADN) y la topoisomerasa IV. Estas enzimas son esenciales para la duplicación, transcripción y reparación del ADN bacteriano. Al inhibir estas enzimas, la grepafloxacina evita la replicación bacteriana y provoca la muerte celular .

Comparación Con Compuestos Similares

Grepafloxacina hidrocloruro es similar a otras fluoroquinolonas como ciprofloxacina y levofloxacina. Sin embargo, tiene características únicas:

Diferencias Estructurales: La grepafloxacina tiene un grupo metilo en la posición 5 y una piperazina metilsustituida en la posición 7, lo que la distingue de otras fluoroquinolonas.

Espectro de Actividad: Tiene un amplio espectro de actividad contra patógenos respiratorios, incluidos aquellos resistentes a otros antibióticos.

Perfil de Seguridad: A diferencia de algunas otras fluoroquinolonas, la grepafloxacina fue retirada debido a su potencial para causar prolongación del intervalo QT y eventos cardiovasculares

Compuestos Similares

- Ciprofloxacina

- Levofloxacina

- Moxifloxacina

- Ofloxacina

Las propiedades estructurales y farmacológicas únicas de la grepafloxacina hidrocloruro la convierten en un compuesto de interés en varios campos de investigación, a pesar de su retirada del uso clínico.

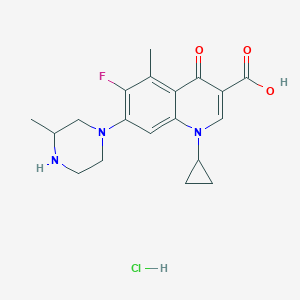

Propiedades

IUPAC Name |

1-cyclopropyl-6-fluoro-5-methyl-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O3.ClH/c1-10-8-22(6-5-21-10)15-7-14-16(11(2)17(15)20)18(24)13(19(25)26)9-23(14)12-3-4-12;/h7,9-10,12,21H,3-6,8H2,1-2H3,(H,25,26);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEPMBYOIQGCVHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2=C(C(=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)C)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClFN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046692 | |

| Record name | Grepafloxacin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161967-81-3 | |

| Record name | Grepafloxacin hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161967-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Grepafloxacin Hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161967813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Grepafloxacin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GREPAFLOXACIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4ER1Z8N9N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.